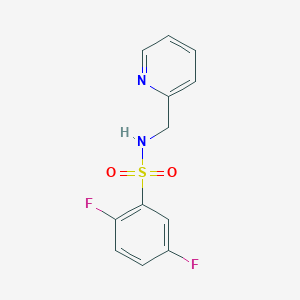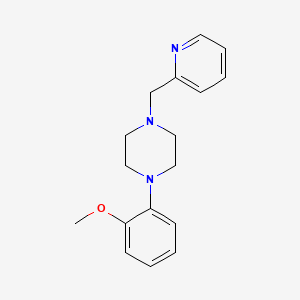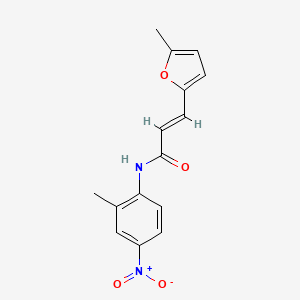![molecular formula C19H25N3O3 B5343967 N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5343967.png)
N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine, also known as DMPP, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine acts as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various cancers, making it a potential target for cancer therapy. This compound has also been shown to inhibit the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. In addition, this compound has been shown to have antifungal and antimicrobial activity.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have antifungal and antimicrobial activity, which may have applications in the development of new antibiotics. However, this compound has limitations for lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine. One direction is to further investigate its potential therapeutic applications in cancer therapy and neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to understand its effects on cellular processes. In addition, further studies are needed to determine its safety and efficacy in humans and to develop new formulations for its delivery. Finally, this compound may have applications in the development of new antibiotics to combat the growing problem of antibiotic resistance.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has been synthesized using various methods. One of the most commonly used methods is the reaction of 3,4-dimethoxyphenylacetonitrile with 4-methyl-2-pyrrolidone followed by reduction with lithium aluminum hydride. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 4-methyl-2-pyrrolidinone, followed by reduction with sodium borohydride. This compound has also been synthesized using the Buchwald-Hartwig coupling reaction.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has been studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have antifungal and antimicrobial activity.
properties
IUPAC Name |
[3-(3,4-dimethoxyanilino)piperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-9-16(20-11-13)19(23)22-8-4-5-15(12-22)21-14-6-7-17(24-2)18(10-14)25-3/h6-7,9-11,15,20-21H,4-5,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPKYLKMHCYSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4-methyl-1-piperazinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5343884.png)


![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)

![ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B5343926.png)
![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)

![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)

![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5343964.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)